molecular formula C10H14N4O2S2 B7051206 N,1-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]pyrazole-4-sulfonamide

N,1-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]pyrazole-4-sulfonamide

Cat. No.: B7051206
M. Wt: 286.4 g/mol
InChI Key: VSKMNWVHQQUOAE-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the thiazole ring can be formed by the cyclization of a thioamide with an α-haloketone. These intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

N,1-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and thiazole-containing molecules, such as sulfathiazole and thiazole-based antibiotics.

Uniqueness

N,1-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N,1-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S2/c1-13-8-9(7-12-13)18(15,16)14(2)5-3-10-11-4-6-17-10/h4,6-8H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKMNWVHQQUOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N(C)CCC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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